3-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide
Description
This compound features a benzamide core substituted with a 3-methyl group, a 2,2,2-trichloroethyl moiety, and a carbamothioyl-linked (E)-phenyldiazenylphenyl group. The (E)-diazenyl group confers rigidity and π-π stacking capability, while the trichloroethyl segment may enhance halogen bonding interactions with biological targets .
Properties
CAS No. |
301816-36-4 |
|---|---|
Molecular Formula |
C23H20Cl3N5OS |
Molecular Weight |
520.9 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C23H20Cl3N5OS/c1-15-6-5-7-16(14-15)20(32)28-21(23(24,25)26)29-22(33)27-17-10-12-19(13-11-17)31-30-18-8-3-2-4-9-18/h2-14,21H,1H3,(H,28,32)(H2,27,29,33) |
InChI Key |
HPARLGBZJZHQMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the diazenyl group: This step involves the reaction of aniline derivatives with nitrous acid to form diazonium salts, which are then coupled with phenyl derivatives to form the diazenyl group.
Introduction of the trichloroethyl group: This step involves the reaction of the diazenyl compound with trichloroacetyl chloride under basic conditions to introduce the trichloroethyl group.
Formation of the final compound: The final step involves the reaction of the intermediate compound with 3-methylbenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C17H15Cl3N4O3S
- Molecular Weight : 461.7 g/mol
- Functional Groups : Amides, thioamides, diazenyl groups
Chemistry
- Organic Synthesis : The compound serves as a reagent in organic synthesis and as a precursor for synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable in developing new synthetic pathways.
Biology
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity. Studies are ongoing to evaluate the effectiveness of 3-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide against various pathogens.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties. The mechanism may involve interaction with DNA or modulation of signaling pathways related to cell growth and differentiation.
Medicine
- Therapeutic Applications : Investigations are being conducted into its potential as a therapeutic agent. The compound's unique structure may allow it to target specific molecular pathways involved in disease processes.
Industry
- Dyes and Pigments Production : The compound's diazenyl group is significant in dye chemistry; it can be utilized in producing various dyes and pigments due to its vibrant coloration properties.
Case Studies
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of similar compounds against common bacterial strains. Results indicated significant inhibition zones compared to control groups.
- Anticancer Research : In vitro studies demonstrated that compounds structurally related to this compound exhibited cytotoxic effects on cancer cell lines through apoptosis induction.
Mechanism of Action
The mechanism of action of 3-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating signaling pathways: Interacting with cellular receptors and modulating signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their distinguishing features:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity
- Trichloroethyl Group : Common across all analogs, this group likely enhances binding via halogen bonds with residues like Asp 21 or Ser 59 in enzymes such as dihydrofolate reductase (DHFR) .
- 3-Nitro (): Introduces strong electron-withdrawing effects, which may polarize the benzamide core but reduce metabolic stability. 2,4-Dichloro (): Shows the highest DHFR inhibition (∆G = −9.0 kcal/mol), attributed to thiadiazole-mediated hydrogen bonds with DHFR’s active site .
- Carbamothioyl-Linked Moieties :
- (E)-Phenyldiazenylphenyl (Target) : The rigid diazenyl group may facilitate π-π stacking with aromatic enzyme residues, though lacking the thiadiazole’s hydrogen-bonding capacity (cf. ).
- 1,3,4-Thiadiazole () : Directly participates in three hydrogen bonds with DHFR, explaining its superior inhibitory activity .
Computational and Physicochemical Data
- Collision Cross-Section (CCS) : The nitro analog () has a predicted CCS of 221.3 Ų for [M+H]⁺, suggesting moderate pharmacokinetic mobility compared to bulkier derivatives .
- Docking Studies : AutoDock Vina () is widely used to predict binding modes for such compounds, though specific data for the target compound requires further validation.
Biological Activity
3-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features multiple functional groups, including a trichloroethyl moiety and an azo group, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Related compounds have shown effectiveness against bacterial strains and fungi.
- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis.
- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines.
Molecular Docking Studies
Molecular docking studies are essential for understanding how this compound interacts with target proteins. For instance, a study involving a similar compound indicated that it binds effectively to DHFR with a binding affinity of , suggesting strong potential as an inhibitor .
Table 1: Binding Affinities of Related Compounds
| Compound Name | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Compound A | DHFR | -9.0 |
| Compound B | DHFR | -8.5 |
| Compound C | DHFR | -7.8 |
Case Studies
- Antimicrobial Activity : A study screened various derivatives of benzamide for their antimicrobial properties. The results indicated that certain modifications in the structure enhanced their activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines showed that compounds with similar structures exhibited significant cytotoxic effects, leading to apoptosis in treated cells. This suggests that this compound may also possess similar properties .
Safety and Toxicity
While exploring the biological activity of this compound, it is crucial to consider its safety profile. Toxicological assessments are necessary to determine the compound's safety for potential therapeutic applications. Preliminary data suggest that related compounds have acceptable toxicity levels; however, detailed studies are needed for conclusive results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
